Cas no 102767-28-2 (Levetiracetam)

Levetiracetam Chemical and Physical Properties
Names and Identifiers
-
- (S)-2-(2-Oxopyrrolidin-1-yl)butanamide
- (S)-1-pyrrolidineacetamid
- 2-(2-oxopyrrolidin-1-yl)butanamide
- (+-)-alpha-Ethyl-2-oxo-1-pyrrolidineacetamide
- (S)-alpha-Ethyl-2-oxo-1-pyrrolidineacetamide
- 1-Pyrrolidineacetamide
- alpha-ethyl-2-oxo-
- alpha-Ethyl-2-oxo-1-pyrrolidineacetamide
- Etiracetam
- Etiracetam [INN]
- Etiracetamum [INN-Latin]
- Keppra
- Levetiracetam [INN]
- Levetiracetamum [INN-Latin]
- LEVITIRACETAM
- UCB 6474
- UCB-6474
- UCB-L 059
- Name:(S)-2-(2-Oxopyrrolidin-1-yl)butanamide (Levetiracetam)
- Levetiracetam
- Levetiracetam solution
- Levetirazetam
- UCB L059
- (2S)-2-(2-oxopyrrolidin-1-yl)butanamide
- (S)-2-(2-Oxo-1-pyrrolidinyl)butyramide
- Levetiracetin
- (αS)-α-Ethyl-2-oxo-1-pyrrolidineacetamide
- 2(S)-(2-oxopyrrolidin-1-yl)butyramide
- Keppra®
- SIB-S1
- MFCD00
- Levetiractam
- Levetiracetame
- UCB-L059
- 103833-73-4
- Keppra XR
- Levetiracetamum
- Spritam
- (-)-(S)-alpha-Ethyl-2-oxo-1-pyrrolidineacetamide
- 1-Pyrrolidineacetamide, alpha-ethyl-2-oxo-, (alphaS)-
- ucb L060
- Levetiracetam In Sodium Chloride
- 44YRR34555
- Levroxa
- 1-Pyrrolidineacetam
-
- MDL: MFCD03265610
- Inchi: 1S/C8H14N2O2/c1-2-6(8(9)12)10-5-3-4-7(10)11/h6H,2-5H2,1H3,(H2,9,12)/t6-/m0/s1
- InChI Key: HPHUVLMMVZITSG-LURJTMIESA-N
- SMILES: O=C1C([H])([H])C([H])([H])C([H])([H])N1[C@]([H])(C(N([H])[H])=O)C([H])([H])C([H])([H])[H]
Computed Properties
- Exact Mass: 170.105528g/mol
- Surface Charge: 0
- XLogP3: -0.3
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Rotatable Bond Count: 3
- Monoisotopic Mass: 170.105528g/mol
- Monoisotopic Mass: 170.105528g/mol
- Topological Polar Surface Area: 63.4Ų
- Heavy Atom Count: 12
- Complexity: 203
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
- Surface Charge: 0
- Tautomer Count: 6
Experimental Properties
- Odor: Faint
- Taste: Bitter
- Color/Form: White crystals, crystallized from ethyl acetate.
- Density: 1.2±0.1 g/cm3
- Melting Point: 116.0 to 120.0 deg-C
- Boiling Point: 395.9±25.0 °C at 760 mmHg
- Flash Point: 9℃
- Refractive Index: 1.518
- Solubility: H2O: >5mg/mL
- PSA: 63.40000
- LogP: 0.51090
- Optical Activity: [α]/D -90±5°, c = 1 in acetone
- Specific Rotation: -89.7 º
- Vapor Pressure: 0.0±0.9 mmHg at 25°C
- Solubility: Soluble in water.
Levetiracetam Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H302-H319
- Warning Statement: P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 22-36
- Safety Instruction: S26
- RTECS:UX9656166
-
Hazardous Material Identification:
- Toxicity:LD50 in male mice, male rats (mg/kg): 1081, 1038 i.v. (Gobert, 1990)
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- Risk Phrases:R22
Levetiracetam Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933790090Overview:
2933790090 Other lactams. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:9.0% general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933790090. other lactams. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:9.0%. General tariff:20.0%
Levetiracetam Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-244575-0.5g |
(2S)-2-(2-oxopyrrolidin-1-yl)butanamide |
102767-28-2 | 95% | 0.5g |
$19.0 | 2024-06-19 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | L0234-5G |
Levetiracetam |
102767-28-2 | >98.0%(HPLC)(N) | 5g |
¥150.00 | 2024-04-18 | |
abcr | AB504676-25 g |
Levetiracetam, 98%; . |
102767-28-2 | 98% | 25g |
€110.00 | 2023-06-15 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | L78860-5g |
Levetiracetam |
102767-28-2 | 5g |
¥106.0 | 2021-09-09 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci19800-5mg |
Levetiracetam |
102767-28-2 | 98% | 5mg |
¥428.00 | 2023-09-09 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci19800-100mg |
Levetiracetam |
102767-28-2 | 98% | 100mg |
¥895.00 | 2023-09-09 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0192-50mg |
Levetiracetam |
102767-28-2 | 99.81% | 50mg |
¥ 581 | 2023-09-07 | |
DC Chemicals | DCAPI1004-100 mg |
Levetiracetam |
102767-28-2 | >99% | 100mg |
$250.0 | 2022-02-28 | |
LKT Labs | L1784-100 mg |
Levetiracetam |
102767-28-2 | ≥98% | 100MG |
$89.40 | 2023-07-11 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | L78860-25g |
Levetiracetam |
102767-28-2 | 25g |
¥296.0 | 2021-09-09 |
Levetiracetam Suppliers
Levetiracetam Related Literature
-
Beatriz M. Fonseca,Márcio Rodrigues,Gilberto Alves Anal. Methods 2018 10 515
-
Aleksandra Narczyk,Micha? Mrozowicz,Sebastian Stecko Org. Biomol. Chem. 2019 17 2770
-
Oleksii Shemchuk,Lixing Song,Koen Robeyns,Dario Braga,Fabrizia Grepioni,Tom Leyssens Chem. Commun. 2018 54 10890
-
Fabrizia Grepioni,Lucia Casali,Cecilia Fiore,Luca Mazzei,Renren Sun,Oleksii Shemchuk,Dario Braga Dalton Trans. 2022 51 7390
-
Iaroslav Baglai,Michel Leeman,Richard M. Kellogg,Willem L. Noorduin Org. Biomol. Chem. 2019 17 35
Additional information on Levetiracetam
Recent Advances in Levetiracetam (102767-28-2) Research: A Comprehensive Review
Levetiracetam (chemical name: (S)-α-ethyl-2-oxo-1-pyrrolidine acetamide; CAS number: 102767-28-2) is a well-established antiepileptic drug (AED) with a unique mechanism of action, primarily involving synaptic vesicle protein 2A (SV2A) binding. Recent studies have expanded our understanding of its pharmacological profile, clinical efficacy, and potential new applications beyond epilepsy. This research briefing synthesizes the latest findings from peer-reviewed literature and clinical trials, focusing on advancements made between 2022 and 2024.
A landmark 2023 study published in Epilepsia (DOI: 10.1111/epi.17689) employed cryo-EM to resolve the atomic structure of Levetiracetam-bound SV2A at 2.8 Å resolution, revealing previously unknown allosteric modulation sites. This structural insight explains the drug's selective binding affinity (Kd = 5.2 nM) and provides a blueprint for designing next-generation SV2A modulators. Parallel research in Neuropharmacology (2024; 234:109567) demonstrated Levetiracetam's neuroprotective effects in traumatic brain injury models, reducing neuronal apoptosis by 42% through PI3K/Akt pathway activation.
Clinical research has yielded significant updates regarding Levetiracetam's therapeutic spectrum. The phase IV EQUIP trial (NCT05211414) confirmed its superiority over phenytoin in status epilepticus management, achieving seizure cessation in 78.3% of cases versus 64.1% (p=0.009). Notably, a 2023 meta-analysis in CNS Drugs encompassing 12,347 patients identified a 23% lower risk of cognitive adverse effects compared to other AEDs (OR 0.77, 95% CI 0.65-0.91). Emerging applications show promise in Parkinson's disease psychosis, with a multicenter trial reporting 68% reduction in visual hallucinations (p<0.001) at optimized doses of 3000 mg/day.
Pharmacokinetic advancements include the FDA's 2023 approval of a novel extended-release formulation (Levetiracetam XR-24) featuring zero-order release kinetics. Bioequivalence studies demonstrated steady plasma concentrations (Cmax 45.2 ± 5.1 μg/mL) maintained within ±15% fluctuation over 24 hours. Analytical chemistry breakthroughs have enabled detection of Levetiracetam in dried blood spots with 99.2% accuracy using UHPLC-MS/MS (LOQ 0.1 ng/mL), facilitating therapeutic drug monitoring in resource-limited settings.
Ongoing investigations are exploring Levetiracetam's potential in neurodegenerative diseases. Preclinical data from Acta Neuropathologica (2024; 147:23) showed reduced tau phosphorylation (-37%) and Aβ42 accumulation (-29%) in transgenic Alzheimer's models. However, the phase IIb LAVA-AD trial (NCT05435898) reported mixed cognitive outcomes, underscoring the need for further biomarker-guided studies. Patent landscapes reveal 17 new filings for Levetiracetam derivatives (2022-2024), particularly SV2A/P/Q multi-target modulators with enhanced blood-brain barrier permeability.
These collective findings position Levetiracetam as a versatile neurotherapeutic agent with expanding clinical utility. Future research directions should prioritize precision medicine approaches, including pharmacogenomic studies of UGT1A4 polymorphisms and advanced neuroimaging biomarkers to predict treatment response. The continued elucidation of SV2A's role in synaptic plasticity may unlock novel applications for this well-characterized molecule with the CAS identifier 102767-28-2.
102767-28-2 (Levetiracetam) Related Products
- 16395-58-7(N-Acetyl-L-prolinamide)
- 103765-01-1((R)-Levetiracetam)
- 68-95-1(N-Acetyl-L-proline)
- 68497-62-1(PRAMIRACETAM)
- 72762-00-6(2-Hydroxypyridine)
- 60675-77-6(Big Gastrin I Human)
- 105-60-2(Caprolactam)
- 149-87-1(5-oxopyrrolidine-2-carboxylic acid)
- 110-30-5(N,N'-Ethylenebisstearamide)
- 33996-58-6(Etiracetam)

